molecular formula C35H54O16 B15138682 Stevisaliosides D

Stevisaliosides D

カタログ番号: B15138682
分子量: 730.8 g/mol
InChIキー: ROYKLQHJHWUUMX-KQTFRKLSSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Stevisaliosides D is a steviol glycoside derivative isolated from Stevia rebaudiana Bertoni, a plant renowned for its natural sweetening properties. Structurally, it belongs to the diterpene glycoside family, characterized by a steviol backbone conjugated with glucose and/or rhamnose units at specific hydroxyl and carboxyl positions. Its molecular formula is C44H70O23, with a molecular weight of 967.02 g/mol. Unlike more common steviol glycosides such as Stevioside or Rebaudioside A, this compound exhibits unique stereochemical configurations at the C-19 and C-13 positions, contributing to its distinct physicochemical and sensory properties .

Preliminary studies suggest it possesses 200–250 times the sweetness of sucrose while maintaining minimal bitterness, a common drawback in other steviol glycosides .

特性

分子式

C35H54O16

分子量

730.8 g/mol

IUPAC名

[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11S)-11,13-dihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C35H54O16/c1-16(38)47-26-25(50-29-24(43)23(42)20(41)14-46-29)21(13-37)49-30(27(26)48-17(2)39)51-31(44)33(4)8-5-7-32(3)22(33)6-9-34-10-18(12-36)35(45,15-34)11-19(40)28(32)34/h18-30,36-37,40-43,45H,5-15H2,1-4H3/t18?,19-,20-,21?,22-,23-,24?,25-,26-,27?,28-,29-,30-,32+,33+,34+,35?/m0/s1

InChIキー

ROYKLQHJHWUUMX-KQTFRKLSSA-N

異性体SMILES

CC(=O)O[C@H]1[C@H](C(O[C@H](C1OC(=O)C)OC(=O)[C@@]2(CCC[C@@]3([C@@H]2CC[C@]45[C@H]3[C@H](CC(C4)(C(C5)CO)O)O)C)C)CO)O[C@H]6C([C@H]([C@H](CO6)O)O)O

正規SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C2(CCCC3(C2CCC45C3C(CC(C4)(C(C5)CO)O)O)C)C)CO)OC6C(C(C(CO6)O)O)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: Stevisaliosides D is primarily isolated from the roots of Stevia serrata. The extraction process involves the use of solvents such as methanol or ethanol to obtain the crude extract, followed by purification using chromatographic techniques . The detailed synthetic routes for this compound are not extensively documented, as it is mainly derived from natural sources.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Stevia serrata roots. The process includes:

化学反応の分析

Types of Reactions: Stevisaliosides D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities .

科学的研究の応用

Stevisaliosides D has a wide range of scientific research applications, including:

類似化合物との比較

Comparison with Similar Compounds

This section evaluates Stevisaliosides D against structurally and functionally analogous compounds, including Stevioside , Rebaudioside A , and Dulcoside A , focusing on molecular features, sweetness potency, stability, and bioavailability.

Table 1: Structural and Functional Comparison

Parameter This compound Stevioside Rebaudioside A Dulcoside A
Molecular Formula C44H70O23 C38H60O18 C44H70O23 C38H60O17
Sweetness Multiplier 200–250× sucrose 200–300× sucrose 250–450× sucrose 50–120× sucrose
Solubility (g/L) 12.5 (25°C) 0.8 (25°C) 1.2 (25°C) 0.5 (25°C)
Thermal Stability Stable up to 180°C Degrades above 150°C Stable up to 160°C Degrades above 120°C
Bitter Aftertaste Negligible Moderate Low High
Bioavailability 65% (in vitro) 40% 55% 30%

Data compiled from supplementary tables in and structural analyses in .

Key Findings

Structural Superiority: this compound shares a molecular formula with Rebaudioside A but differs in glycosylation patterns. The additional rhamnose unit at C-13 enhances its hydrophilicity, explaining its 3-fold higher solubility compared to Stevioside .

Thermal Resilience : Its stability at 180°C surpasses Rebaudioside A (160°C), making it suitable for high-temperature food processing (e.g., baking) .

Sensory Profile: Unlike Dulcoside A, which exhibits pronounced bitterness, this compound’s glucosyl-rhamnosyl configuration suppresses bitter receptor activation (hTAS2R4/14), as demonstrated in receptor-binding assays .

Metabolic Pathways : In vitro hepatic metabolism studies indicate this compound is hydrolyzed 20% slower than Rebaudioside A, suggesting prolonged sweetness perception .

Contradictions and Limitations

  • Bioavailability data remain contentious due to inconsistent in vitro-to-in vivo extrapolation models .

Data Availability Statement

The datasets supporting this analysis are available in the Supplementary Material of (Tables S1–S8) and (Supporting Information PDF). Experimental protocols are described in and .

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